Diammonium ethyl phosphate

Description

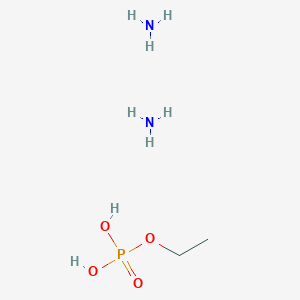

Structure

3D Structure of Parent

Properties

CAS No. |

24856-79-9 |

|---|---|

Molecular Formula |

C2H13N2O4P |

Molecular Weight |

160.11 g/mol |

IUPAC Name |

azane;ethyl dihydrogen phosphate |

InChI |

InChI=1S/C2H7O4P.2H3N/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);2*1H3 |

InChI Key |

XRVFPYDPBSDLAD-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(O)O.N.N |

Related CAS |

1623-14-9 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Diammonium Ethyl Phosphate (CAS 24856-79-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available physical and structural information for the chemical compound with CAS number 24856-79-9, identified as diammonium ethyl phosphate. It is important to note that publicly available data on this specific compound is limited. Much of the detailed experimental data found in broader searches pertains to the more common inorganic fertilizer, diammonium phosphate (DAP) (CAS 7783-28-0), and care should be taken not to confuse the two.

This compound is the di-ammonium salt of monoethyl phosphate. Its chemical structure consists of an ethyl phosphate anion and two ammonium cations.

Chemical Structure

The structure of this compound is characterized by the ionic association of two ammonium ions (NH₄⁺) with one ethyl phosphate ion (CH₃CH₂OPO₃²⁻).

Molecular Formula: C₂H₁₃N₂O₄P[1]

SMILES: CCOP(=O)([O-])[O-].[NH4+].[NH4+]

InChI: InChI=1S/C2H7O4P.2H3N/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);2*1H3[1]

Physical and Chemical Properties

Quantitative data for the physical properties of this compound are not extensively reported in publicly accessible literature. The following table summarizes the computed data available. For context, some experimental properties of the related but distinct compound, diammonium phosphate (DAP), are also provided in a separate table.

Table 1: Computed Physical and Chemical Properties of this compound (CAS 24856-79-9)

| Property | Value | Source |

| Molecular Weight | 160.11 g/mol | PubChem[1] |

| IUPAC Name | azane;ethyl dihydrogen phosphate | PubChem[1] |

| Topo. Polar Surface Area | 83.7 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Table 2: Experimental Physical Properties of Diammonium Phosphate (DAP) (CAS 7783-28-0) for Reference

| Property | Value | Source |

| Melting Point | 155 °C (decomposes) | ChemBK, Chemsrc[2] |

| Solubility in Water | 588 g/L (at 20 °C) | Mosaic Crop Nutrition[3] |

| pH of Solution | 7.5 - 8.0 | Mosaic Crop Nutrition, Wikipedia[3][4] |

| Density | 1.619 g/cm³ | U.S. EPA[5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the cited literature. However, standard analytical methods for determining the physicochemical properties of organic salts would be applicable. These would include:

-

Melting Point Determination: Using a standard melting point apparatus (e.g., capillary method).

-

Solubility Studies: Gravimetric analysis of saturated solutions in various solvents at controlled temperatures.

-

pH Measurement: Potentiometric measurement of an aqueous solution of known concentration.

-

Structural Elucidation: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry.

A method for the synthesis of diammonium phosphate involves the neutralization reaction of phosphoric acid with ammonia.[6][7] A similar principle would apply to the synthesis of this compound, likely through the reaction of monoethyl phosphoric acid with ammonia. Purification can be achieved through recrystallization.[8]

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding any signaling pathways or specific biological activities associated with this compound. This is consistent with the nature of the compound as a simple organic salt, which is not typically investigated for bioactivity in the same manner as complex pharmaceutical molecules. Therefore, a diagram for signaling pathways cannot be generated.

Logical Relationship: Component Parts

The following diagram illustrates the simple ionic composition of this compound.

Caption: Ionic components of this compound.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

References

- 1. This compound | C2H13N2O4P | CID 90632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diammonium phosphate | CAS#:7783-28-0 | Chemsrc [chemsrc.com]

- 3. cropnutrition.com [cropnutrition.com]

- 4. Diammonium phosphate - Wikipedia [en.wikipedia.org]

- 5. Table 1, Identity, Molecular Weight, and Physicochemical Properties of Ammonium Phosphate Saltsa, b - Provisional Peer-Reviewed Toxicity Values for Ammonium Salts of Inorganic Phosphates: Monoammonium Phosphate (MAP) (CASRN 7722-76-1) Diammonium Phosphate (DAP) (CASRN 7783-28-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CN101723340A - Preparation method of diammonium phosphate - Google Patents [patents.google.com]

- 7. Experimental Study of the Purification of an Industrial Fertilizer (Mono-Ammonium Phosphate) toLarger Scale Using an Experimental Design [article.sapub.org]

- 8. researchgate.net [researchgate.net]

Unraveling the Thermal Degradation of Diammonium Ethyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium ethyl phosphate is a compound of interest due to its structural relationship to both biologically relevant phosphate esters and ammonium phosphate-based flame retardants. Understanding its thermal decomposition mechanism is crucial for applications ranging from the development of novel prodrugs that release active substances upon heating to the design of advanced intumescent flame-retardant systems. This technical guide provides a comprehensive overview of the proposed thermal decomposition pathway of this compound, supported by generalized experimental protocols and data presentation to aid in further research and application development.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is hypothesized to occur in a multi-step process, drawing parallels from the known thermal behavior of diammonium phosphate (DAP) and various organophosphate esters. The degradation is expected to initiate with the loss of ammonia, followed by the cleavage of the ethyl group, and culminating in the formation of a polyphosphoric acid residue.

The proposed primary stages of decomposition are as follows:

-

Initial Ammonia Loss: Upon initial heating, this compound is expected to lose one molecule of ammonia to form monoammonium ethyl phosphate. This is analogous to the first decomposition step of diammonium phosphate.

-

Secondary Decomposition: Further heating likely leads to two competing pathways:

-

Loss of a second ammonia molecule: This would result in the formation of ethyl phosphoric acid.

-

Elimination of ethylene: Cleavage of the C-O bond in the ethyl group would lead to the formation of monoammonium phosphate and the release of ethylene gas. This pathway is common for alkyl phosphate esters.

-

-

Condensation and Polymerization: At higher temperatures, the resulting phosphoric acid and/or monoammonium phosphate intermediates are expected to undergo condensation reactions, eliminating water and forming pyrophosphates and ultimately a stable polyphosphoric acid char residue.

The following diagram illustrates the proposed thermal decomposition pathway:

Caption: Proposed thermal decomposition pathway of this compound.

Quantitative Data Summary

Due to the limited availability of experimental data specifically for this compound, the following table presents representative, hypothetical data that could be expected from a thermogravimetric analysis (TGA) experiment. This serves as a template for researchers to compare their findings.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species (Hypothesized) |

| Stage 1 | 100 - 180 | ~10% | Ammonia (NH₃) |

| Stage 2 | 180 - 300 | ~27% | Ammonia (NH₃), Ethylene (C₂H₄) |

| Stage 3 | 300 - 600 | ~10% | Water (H₂O) |

| Residue | > 600 | ~53% | Polyphosphoric acid |

Experimental Protocols

To investigate the thermal decomposition mechanism of this compound, a combination of analytical techniques is recommended. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and mass loss profile of the decomposition.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Record the mass loss as a function of temperature.

-

The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates for each step.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify the thermal transitions (e.g., melting, decomposition) and measure the enthalpy changes associated with them.

-

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into a sealed aluminum pan. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from room temperature to a temperature above its final decomposition point (determined by TGA) at a constant heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

-

Record the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to thermal events.

-

Evolved Gas Analysis (EGA) using TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS)

-

Objective: To identify the gaseous products evolved during each stage of decomposition.

-

Instrumentation: A TGA instrument coupled to an FTIR spectrometer or a mass spectrometer via a heated transfer line.

-

Procedure:

-

Perform a TGA experiment as described above.

-

The evolved gases from the TGA furnace are continuously transferred to the FTIR gas cell or the MS ion source through the heated transfer line (typically maintained at 200-250 °C to prevent condensation).

-

For TGA-FTIR, acquire FTIR spectra of the evolved gases at regular time or temperature intervals.

-

For TGA-MS, acquire mass spectra of the evolved gases continuously.

-

Correlate the evolution of specific gases (identified by their characteristic IR absorption bands or mass-to-charge ratios) with the mass loss steps observed in the TGA data.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To separate and identify the volatile and semi-volatile organic compounds produced during pyrolysis.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

-

Procedure:

-

Place a small amount (0.1-1 mg) of this compound into a pyrolysis sample cup.

-

Insert the sample into the pyrolyzer, which is interfaced with the GC injector.

-

Rapidly heat the sample to a specific pyrolysis temperature (e.g., 300 °C, 500 °C) for a short duration (e.g., 10-30 seconds).

-

The pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).

-

Separate the components of the pyrolysate using an appropriate GC temperature program.

-

Identify the separated components using the mass spectrometer based on their mass spectra and comparison with spectral libraries.

-

Experimental Workflow Visualization

The logical flow of a comprehensive investigation into the thermal decomposition of this compound can be visualized as follows:

Caption: A typical experimental workflow for investigating thermal decomposition.

Spectroscopic Characterization of Diammonium Ethyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for diammonium ethyl phosphate, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published spectra for this specific salt, this guide presents representative spectroscopic data derived from analogous compounds, namely ethyl phosphates and ammonium salts. The information herein serves as a robust reference for the identification, characterization, and quality control of this compound and related molecules.

Expected Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data for this compound. These values are based on characteristic chemical shifts and vibrational frequencies of the ethyl phosphate and ammonium functional groups.

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Chemical Shifts (δ) in ppm.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | CH₃ (Ethyl) | 1.2 - 1.4 | Triplet | ~7 Hz (³JHH) |

| CH₂ (Ethyl) | 3.9 - 4.2 | Quartet of doublets | ~7 Hz (³JHH), ~7-9 Hz (³JHP) | |

| NH₄⁺ | 7.0 - 7.5 | Singlet (broad) | - | |

| ¹³C | CH₃ (Ethyl) | 15 - 17 | Singlet | - |

| CH₂ (Ethyl) | 62 - 65 | Doublet | ~5-7 Hz (²JCP) | |

| ³¹P | Phosphate | -2 to +2 | Multiplet | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR and 85% H₃PO₄ for ³¹P NMR. Solvent effects can cause variations in chemical shifts.

Table 2: Predicted IR and Raman Vibrational Frequencies (cm⁻¹).

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | NH₄⁺ | 3300 - 3030 | 3150 - 3040 | Strong (IR), Medium (Raman) |

| C-H Stretch | Ethyl (CH₃, CH₂) | 2985 - 2880 | 2985 - 2880 | Medium-Strong |

| N-H Bend | NH₄⁺ | ~1400 | ~1700, ~1400 | Strong (IR), Weak (Raman) |

| P=O Stretch | Phosphate | 1250 - 1200 | 1250 - 1200 | Strong |

| P-O-C Stretch | Phosphate | 1050 - 950 | 1050 - 950 | Strong |

| O-P-O Bend | Phosphate | 600 - 400 | 600 - 400 | Medium |

Experimental Protocols

Detailed methodologies for obtaining high-quality spectroscopic data are crucial for accurate compound characterization. The following are standard protocols for NMR, FT-IR, and Raman spectroscopy applicable to solid powder samples like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H, ¹³C, and ³¹P NMR spectra of a solid sample that is soluble in a deuterated solvent.

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C and ³¹P NMR.[1]

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial before transferring it to a 5 mm NMR tube.[1] The final sample volume should be approximately 0.6-0.7 mL.[1]

-

For quantitative measurements, an internal standard can be added. For referencing, tetramethylsilane (TMS) is commonly used for ¹H and ¹³C NMR, while 85% phosphoric acid is used as an external reference for ³¹P NMR.[2]

-

-

Instrument Parameters (General):

-

¹H NMR:

-

Pulse Sequence: A standard 1D proton pulse sequence with water suppression (if using D₂O) is typically used.[3]

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A standard 1D carbon pulse sequence with proton decoupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

³¹P NMR:

-

Pulse Sequence: A standard 1D phosphorus pulse sequence, often with proton decoupling to simplify the spectrum.[2]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-512.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the reference signal.

-

Integrate the signals for quantitative analysis.

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the KBr pellet method is a common and effective technique for obtaining high-quality FT-IR spectra.[4][5]

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

-

In an agate mortar and pestle, grind 1-2 mg of the this compound sample.[4]

-

Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample.[4]

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]

-

-

Instrument Parameters:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Collect the sample spectrum.

-

Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the characteristic absorption bands.

-

2.3 Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides complementary information to IR spectroscopy. It is particularly well-suited for crystalline powder samples.

-

Sample Preparation:

-

Place a small amount of the crystalline this compound powder on a microscope slide or in a glass vial.[6]

-

No further sample preparation is typically required, which is a significant advantage of this technique.

-

-

Instrument Parameters:

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser onto the sample. Common laser excitation wavelengths include 532 nm, 633 nm, or 785 nm.

-

Acquire the Raman spectrum.

-

Typical parameters include a spectral range of 3500-200 cm⁻¹, a laser power of 10-100 mW (sample dependent to avoid degradation), and an acquisition time of 10-60 seconds with multiple accumulations.

-

-

Data Processing:

-

Perform a baseline correction to remove any fluorescence background.

-

Identify and label the characteristic Raman scattering peaks.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound, from initial sample receipt to final data interpretation and reporting.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

- 6. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]

Quantum Chemical Calculations of Diammonium Ethyl Phosphate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphates are a broad class of compounds with significant biological activity, ranging from pesticides to nerve agents and pharmaceuticals.[1][2] Understanding their molecular properties is crucial for the development of novel drugs and for assessing their toxicological profiles. Quantum chemical calculations offer a powerful in silico approach to elucidate the electronic structure, reactivity, and spectroscopic properties of these molecules. This guide provides a comprehensive overview of a theoretical study on diammonium ethyl phosphate, a representative organophosphate, using density functional theory (DFT). While specific experimental data for this exact compound is limited, this paper outlines the established computational methodologies and presents expected findings based on studies of similar molecules.[3][4][5] This work serves as a methodological blueprint for the quantum chemical analysis of related compounds in drug discovery and development.

Introduction

Organophosphorus compounds are of immense interest due to their diverse applications and biological activities.[2] Their mechanism of action often involves the phosphorylation of serine residues in enzymes like acetylcholinesterase, leading to neurotoxicity.[1] A detailed understanding of their molecular structure, electronic properties, and reactivity is paramount for designing new therapeutic agents and for predicting their metabolic fate.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a valuable tool for investigating the properties of organophosphates at the atomic level.[6][7][8] These methods allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.

This whitepaper presents a hypothetical, yet methodologically rigorous, quantum chemical study of this compound. The methodologies described are based on established computational protocols for similar organophosphate compounds.[3][4][5]

Computational Methodology

The quantum chemical calculations outlined herein are based on Density Functional Theory (DFT), a widely used and reliable method for studying organophosphorus compounds.[7][9]

Software

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

Molecular Geometry Optimization

The initial 3D structure of this compound would be built using a molecular modeling program. The geometry of the molecule would then be optimized to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a common and effective choice for such calculations on organophosphates.[3][7] A sufficiently large basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure, including polarization and diffuse functions.[9] The optimization process involves finding a stationary point on the potential energy surface where the forces on all atoms are zero. Frequency calculations are then performed on the optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies).

Vibrational Analysis

The vibrational frequencies of the optimized structure would be calculated at the same level of theory (B3LYP/6-311++G(d,p)). The calculated infrared (IR) and Raman spectra can be compared with experimental data, if available, to validate the computational model.[10][11] The analysis of vibrational modes provides insights into the bonding and functional groups present in the molecule.

Electronic Properties

Key electronic properties would be calculated from the optimized geometry. These include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, ionization potential, and electron affinity. These parameters are crucial for understanding the molecule's reactivity, electronic transitions, and charge transfer properties.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound. These values are illustrative and based on typical results for similar organophosphate molecules.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | P=O | ~1.48 Å |

| P-O(ethyl) | ~1.60 Å | |

| P-O(-) | ~1.52 Å | |

| C-C | ~1.53 Å | |

| C-O | ~1.45 Å | |

| Bond Angle | O=P-O(ethyl) | ~115° |

| O=P-O(-) | ~118° | |

| P-O-C | ~120° | |

| Dihedral Angle | C-O-P=O | ~180° |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| P=O stretch | Phosphate | ~1250 - 1300 |

| P-O-C stretch | Phosphate ester | ~1030 - 1050 |

| C-C stretch | Ethyl group | ~900 - 950 |

| N-H stretch | Ammonium | ~3200 - 3400 |

| C-H stretch | Ethyl group | ~2900 - 3000 |

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -7.0 |

| LUMO Energy | ~ 1.5 |

| HOMO-LUMO Gap | ~ 8.5 |

| Ionization Potential | ~ 7.0 |

| Electron Affinity | ~ -1.5 |

Computational Workflow

The logical flow of the quantum chemical analysis can be visualized as follows:

Discussion and Applications

The predicted geometrical parameters in Table 1 provide a precise 3D structure of this compound, which is the foundation for understanding its interactions with biological targets. The calculated vibrational frequencies in Table 2 can aid in the interpretation of experimental spectroscopic data and serve as a fingerprint for identifying the compound.

The electronic properties presented in Table 3 are particularly insightful for drug development. The HOMO-LUMO energy gap is a key indicator of a molecule's stability; a large gap suggests high stability and low reactivity. The energies of the HOMO and LUMO orbitals themselves indicate the molecule's electron-donating and accepting capabilities, respectively. This information is critical for predicting how the molecule will interact with biological macromolecules, such as enzymes and receptors. For instance, understanding the sites of potential nucleophilic or electrophilic attack can guide the design of more potent and selective inhibitors.

Conclusion

This technical guide has outlined a comprehensive computational approach for the quantum chemical analysis of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the molecular structure, vibrational properties, and electronic characteristics of this and related organophosphate compounds. The hypothetical data and workflow presented here serve as a robust framework for researchers in drug discovery and development to apply these powerful in silico techniques. The predictive power of quantum chemical calculations can significantly accelerate the design and optimization of new therapeutic agents by providing a rational basis for understanding their chemical behavior at the molecular level.

References

- 1. Computational interaction analysis of organophosphorus pesticides with different metabolic proteins in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organophosphate - Wikipedia [en.wikipedia.org]

- 3. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A DFT study on proton transfers in hydrolysis reactions of phosphate dianion and sulfate monoanion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Correlations between the structure and the vibrational spectrum of the phosphate group. Implications for the analysis of an important functional group in phosphoproteins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 11. Vibrational Properties of the Phosphate Group Investigated by Molecular Dynamics and Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

Diammonium Ethyl Phosphate: A Technical Guide to Laboratory Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the health and safety considerations for the handling and use of diammonium ethyl phosphate in a laboratory setting. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. This document outlines the known hazards, exposure controls, and emergency procedures to ensure the safety of all personnel. Adherence to the protocols and recommendations within this guide is critical for minimizing risk and maintaining a safe research environment.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is essential for understanding the substance's behavior and potential hazards.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₁₃N₂O₄P | PubChem[1] |

| Molecular Weight | 160.11 g/mol | PubChem[1] |

| CAS Number | 24856-79-9 | PubChem[1] |

| Appearance | Data not available | |

| Odor | Data not available | |

| pH | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that causes severe skin burns and eye damage.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 1B |

| Danger | H314: Causes severe skin burns and eye damage | PubChem[1] |

Toxicological Data

Limited specific toxicological data for this compound is publicly available. The primary toxicological concern is its corrosive nature. Due to the lack of specific LD50 or LC50 data, it is imperative to handle this compound with the utmost care, assuming high toxicity upon ingestion, inhalation, or dermal contact.

Table 3: Summary of Toxicological Information

| Endpoint | Result | Species | Method | Source |

| Acute Oral Toxicity | Data not available | |||

| Acute Dermal Toxicity | Data not available | |||

| Acute Inhalation Toxicity | Data not available | |||

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1B) | GHS Classification | PubChem[1] | |

| Serious Eye Damage/Irritation | Causes severe eye damage | GHS Classification | PubChem[1] |

Experimental Protocols

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Test Guideline 431)

This protocol provides a framework for assessing the skin corrosion potential of a chemical like this compound without the use of live animals. The test utilizes a reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[2][3][4][5][6]

Objective: To determine the potential of a test chemical to cause skin corrosion.

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive chemicals are able to penetrate the stratum corneum and are cytotoxic to the underlying cell layers. The cell viability is measured after specific exposure times to determine the corrosive potential.[4][6]

Materials:

-

Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EPISKIN™)

-

Assay medium

-

Test chemical (this compound)

-

Positive control (e.g., 8N KOH)

-

Negative control (e.g., sterile distilled water or PBS)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol or other suitable solvent

-

Multi-well plates

-

Incubator (37°C, 5% CO₂)

-

Spectrophotometer

Procedure:

-

Pre-incubation: Upon receipt, RhE tissues are pre-incubated in assay medium for a specified period according to the manufacturer's instructions.

-

Chemical Application: A defined amount of the test chemical, positive control, or negative control is applied topically to the surface of the RhE tissue.

-

Exposure: The tissues are exposed to the test chemical for defined time points (e.g., 3 minutes and 1 hour).

-

Rinsing: At the end of the exposure period, the test chemical is thoroughly rinsed from the tissue surface with a buffered saline solution.

-

MTT Assay: The tissues are transferred to a fresh medium containing MTT and incubated. Viable cells will reduce the yellow MTT to a blue formazan precipitate.

-

Formazan Extraction: The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

-

Quantification: The optical density of the extracted formazan is measured using a spectrophotometer.

-

Data Analysis: Cell viability is calculated for each tissue as a percentage of the negative control.

Classification: The classification of the chemical as corrosive is based on the mean tissue viability at the different exposure times, according to the criteria outlined in OECD TG 431.

Health and Safety Considerations

Engineering Controls

-

Fume Hood: All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE is provided below.

Caption: Required Personal Protective Equipment for handling this compound.

Handling and Storage

-

Handling:

-

Avoid creating dust.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Do not breathe dust or vapor.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Store in a designated corrosives cabinet.

-

Emergency Procedures

Spill Response

A logical workflow for responding to a chemical spill is outlined below.

Caption: Logical workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Seek immediate medical attention. | [7][8][9][10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15-20 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [7][8][9][10][11] |

| Inhalation | Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Seek immediate medical attention. | [8] |

| Ingestion | Call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by the poison control center or doctor. Do not give anything by mouth to an unconscious person. | [8] |

Signaling Pathways and Mechanism of Corrosivity

The precise signaling pathways and the detailed chemical mechanism of skin corrosion for this compound are not well-documented in publicly available literature. However, the corrosive action of many organophosphate esters on skin is generally attributed to their ability to hydrolyze in the presence of moisture on the skin, forming phosphoric acid and the corresponding alcohol (in this case, ethanol) and ammonia. The resulting acidic and basic environment can lead to rapid tissue damage.

The general mechanism of organophosphate toxicity often involves the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of nerve receptors. While this is the primary mechanism for the neurotoxic effects of many organophosphates, the immediate corrosive damage to the skin is more likely a direct chemical burn.

A simplified logical diagram of the presumed corrosive action is presented below.

Caption: Postulated pathway of corrosive action of this compound on skin.

Conclusion

This compound is a hazardous chemical that requires strict adherence to safety protocols. Its classification as a skin corrosive, category 1B, underscores the importance of using appropriate engineering controls, personal protective equipment, and following established safe handling and emergency procedures. While specific toxicological data is limited, the corrosive nature of this compound necessitates a cautious and well-informed approach to its use in any laboratory setting. All personnel working with this substance must be thoroughly trained on its hazards and the procedures outlined in this guide.

References

- 1. This compound | C2H13N2O4P | CID 90632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thepsci.eu [thepsci.eu]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. episkin.com [episkin.com]

- 6. iivs.org [iivs.org]

- 7. First Aid Treatment for Lab Workers - Health and Safety Directorate [qmul.ac.uk]

- 8. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]

- 9. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]

- 10. ehs.uci.edu [ehs.uci.edu]

- 11. Emergencies, Injuries, and Spills – Laboratory Safety [wp.stolaf.edu]

Methodological & Application

Application Notes and Protocols: Diammonium Phosphate as a Flame Retardant for Cellulosic Materials

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diammonium phosphate (DAP) is a widely utilized and effective flame retardant for a variety of cellulosic materials, including cotton, paper, and wood.[1][2][3] Its efficacy stems from its ability to alter the thermal decomposition of cellulose, promoting the formation of a protective char layer and reducing the release of flammable volatiles.[2] This document provides detailed application notes, experimental protocols, and performance data for the use of DAP as a flame retardant for cellulosic substrates.

Mechanism of Action

Upon heating, diammonium phosphate decomposes to release ammonia gas and phosphoric acid.[2][4] The phosphoric acid acts as a catalyst in the dehydration of cellulose, promoting the formation of a stable carbonaceous char.[2] This char layer insulates the underlying material from the heat source, slows the rate of pyrolysis, and reduces the release of flammable gases, thereby inhibiting combustion.[4][5]

The following diagram illustrates the proposed mechanism of flame retardancy of diammonium phosphate on cellulose.

Caption: Flame retardant mechanism of Diammonium Phosphate on Cellulose.

Application Protocols

Treatment of Cotton Fabric

This protocol describes a common method for applying diammonium phosphate to cotton fabric to impart flame retardant properties.

Materials:

-

100% cotton fabric

-

Diammonium phosphate (DAP)

-

Deionized water

-

Beakers and magnetic stirrer

-

Padding machine or rollers

-

Drying oven

-

Curing oven

Procedure:

-

Fabric Preparation: Scour and bleach the cotton fabric to ensure it is clean and absorbent before treatment. The fabric should be neutral or slightly acidic.[6]

-

Solution Preparation: Prepare a 10% (w/v) aqueous solution of diammonium phosphate in deionized water. Stir until the DAP is completely dissolved.[1]

-

Application: Immerse the cotton fabric in the DAP solution for 1 hour.[1]

-

Padding: Pass the treated fabric through a padding machine or rollers to ensure even distribution of the solution and to achieve a specific wet pick-up percentage.

-

Drying: Dry the treated fabric in an oven at 80-100°C until completely dry.

-

Curing: Cure the dried fabric in an oven at a higher temperature, for example, 130-165°C, for a specified time (e.g., 5 minutes) to facilitate the reaction between the DAP and the cellulose.[7]

-

Post-treatment: After curing, the fabric may be rinsed with water to remove any unreacted chemicals from the surface.

Treatment of Paper

This protocol outlines a method for incorporating diammonium phosphate into paper to enhance its fire resistance.

Materials:

-

Unsized paper sheets

-

Diammonium phosphate (DAP)

-

Deionized water

-

Shallow tray

-

Drying rack or oven

Procedure:

-

Solution Preparation: Prepare a 10-20% (w/v) aqueous solution of diammonium phosphate in deionized water.[2]

-

Impregnation: Immerse the paper sheets in the DAP solution in a shallow tray for a sufficient time to ensure complete saturation.

-

Drying: Carefully remove the impregnated paper from the solution and allow it to drip-dry or place it on a drying rack in an oven at a low temperature (e.g., 60-80°C) until dry.

Treatment of Wood

This protocol describes a method for treating wood with diammonium phosphate to improve its fire retardant properties, suitable for veneers or small wood samples.

Materials:

-

Wood samples (e.g., birch veneer)

-

Diammonium phosphate (DAP)

-

Deionized water

-

Vacuum/pressure impregnation chamber (optional, for deeper penetration)

-

Drying oven

Procedure:

-

Solution Preparation: Prepare a 15-30% (w/v) aqueous solution of diammonium phosphate in deionized water.[2]

-

Application:

-

Soaking: Immerse the wood samples in the DAP solution for an extended period (e.g., 24 hours) to allow for absorption.

-

Vacuum-Pressure Impregnation (for enhanced penetration): Place the wood samples in a chamber, apply a vacuum to remove air from the wood structure, and then introduce the DAP solution under pressure.

-

-

Drying: After treatment, the wood samples should be dried in an oven at a controlled temperature (e.g., 60-100°C) to a desired final moisture content.

Experimental Testing Protocols

Vertical Flame Test (ASTM D6413)

This test measures the flame resistance of textiles in a vertical orientation.[8][9][10]

Apparatus:

-

Vertical flame test chamber

-

Specimen holder

-

Burner (Methane gas)

-

Timer

-

Measuring scale

Procedure:

-

Specimen Preparation: Cut fabric specimens to the specified dimensions (typically 75 mm x 300 mm).[11] Condition the specimens in a controlled atmosphere.

-

Test Execution:

-

Measurement:

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.[7][13][14]

Apparatus:

-

LOI apparatus (vertical glass column, gas flow meters)

-

Specimen holder

-

Ignition source

Procedure:

-

Specimen Preparation: Prepare specimens according to the standard, typically in the form of a small strip.[7]

-

Test Execution:

-

Place the specimen vertically in the glass column.

-

Introduce a mixture of oxygen and nitrogen into the column.

-

Ignite the top of the specimen.

-

Adjust the oxygen concentration until the specimen just supports combustion (candle-like burning).[7]

-

-

Measurement: The LOI value is the minimum percentage of oxygen that supports combustion. A higher LOI value indicates better flame retardancy.[14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and char-forming ability of the treated material.[15]

Apparatus:

-

Thermogravimetric analyzer

Procedure:

-

Sample Preparation: A small, precisely weighed sample of the treated material is placed in the TGA furnace.

-

Test Execution: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[16]

-

Measurement: The TGA curve plots the percentage of weight loss against temperature. Key parameters to analyze include the onset temperature of decomposition and the percentage of residual mass (char) at a high temperature (e.g., 600-800°C).[17]

Performance Data

The following tables summarize quantitative data on the flame retardant performance of diammonium phosphate on various cellulosic materials.

Table 1: Limiting Oxygen Index (LOI) of DAP-Treated Cotton

| Treatment | LOI (%) | Reference(s) |

| Untreated Cotton | ~18.4 | [17] |

| Cotton Treated with 10% DAP | >21 | [1] |

| Cotton Treated with other P-N compounds | 26.2 - 41.5 | [4] |

Table 2: Vertical Flame Test Results for DAP-Treated Cotton

| Parameter | Untreated Cotton | DAP-Treated Cotton | Reference(s) |

| Afterflame Time (s) | Continues to burn | 0 | [4] |

| Afterglow Time (s) | > 100 | 0 | [4][5] |

| Char Length (mm) | Burns completely | 30 - 57 | [4][18] |

Table 3: Thermogravimetric Analysis (TGA) of DAP-Treated Cellulosic Materials

| Material | Treatment | Residual Mass (%) at >600°C | Reference(s) |

| Cellulose | Untreated | ~10 | [17] |

| Cellulose | DAP-Treated | >40 | [17] |

| Birch Veneer | 30% DAP | 92 | [2] |

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for evaluating the flame retardancy of cellulosic materials treated with diammonium phosphate.

Caption: Workflow for treating and testing cellulosic materials with DAP.

References

- 1. researchgate.net [researchgate.net]

- 2. research.aalto.fi [research.aalto.fi]

- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. cottoninc.com [cottoninc.com]

- 7. kiyorndlab.com [kiyorndlab.com]

- 8. img.antpedia.com [img.antpedia.com]

- 9. Vertical Flame Test | Textile Protection And Comfort Center [textiles.ncsu.edu]

- 10. tyndaleusa.com [tyndaleusa.com]

- 11. matestlabs.com [matestlabs.com]

- 12. tyndaleusa.com [tyndaleusa.com]

- 13. How do you test for limiting oxygen index?- standard [standard-groups.com]

- 14. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Phosphamide-Based Washing-Durable Flame Retardant for Cotton Fabrics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Use of Diammonium Ethyl Phosphate in Specialty Paper Manufacturing

Note to the Reader: Extensive literature searches for the application of diammonium ethyl phosphate in specialty paper manufacturing did not yield specific quantitative data or detailed experimental protocols. One source mentions this compound as an example of a flame retardant used in papermaking, but provides no further details.[1] The available body of research extensively covers the use of a closely related compound, diammonium phosphate (DAP) , for enhancing flame retardancy and other properties of specialty papers. The following application notes and protocols are based on the available data for diammonium phosphate (DAP) as a proxy, given the lack of specific information on this compound. Researchers should validate these methodologies for this compound if it is to be used.

Application of Diammonium Phosphate (DAP) in Flame-Retardant Paper

Diammonium phosphate (DAP) is a well-documented flame retardant for cellulosic materials, including paper.[2] When heated, DAP releases ammonia gas, which is non-combustible and dilutes the flammable gases produced by the thermal decomposition of cellulose.[3] It also promotes the dehydration of cellulose, leading to the formation of a stable char layer that acts as a barrier to heat and mass transfer, thus inhibiting further combustion.[4][5][6]

Key Performance Improvements with DAP Treatment:

-

Enhanced Flame Retardancy: Paper treated with DAP exhibits self-extinguishing properties and a significant reduction in flame spread.[4][5]

-

Increased Char Yield: DAP treatment increases the amount of residual char after combustion, which is indicative of its flame-retardant efficacy.[4][5]

-

Improved Thermal Stability: The thermal decomposition temperature of the paper can be altered, leading to a more controlled combustion process.[4][5]

-

Modified Mechanical Properties: The application of DAP can also influence the mechanical strength of the paper, with effects on tensile, burst, and tear strength varying with the concentration of DAP and the presence of other additives.[4][5]

Quantitative Data on DAP-Treated Bagasse Paper

The following table summarizes the effects of different concentrations of DAP coating on the properties of paper made from bagasse soda pulp.

| DAP Concentration (%) | Tensile Strength (N·m/g) | Burst Strength (kPa·m²/g) | Tear Strength (mN·m²/g) | Char Yield (%) |

| 0 (Control) | 25.4 | 1.8 | 3.5 | 20.67 |

| 10 | 28.1 | 1.9 | 3.6 | 35.21 |

| 20 | 30.2 | 1.7 | 3.3 | 42.89 |

| 30 | 29.5 | 1.6 | 3.1 | 48.17 |

Data synthesized from studies on bagasse paper treated with DAP and cationic starch.[4][5]

Experimental Protocols

The following are generalized protocols for the preparation and evaluation of DAP-treated specialty paper based on published research.

Preparation of DAP Coating Solution

Objective: To prepare aqueous solutions of diammonium phosphate at various concentrations for paper treatment.

Materials:

-

Diammonium phosphate (DAP)

-

Cationic starch (as a binder and retention aid)

-

Distilled water

Procedure:

-

Prepare a 10% (w/v) cationic starch solution by dissolving the required amount of cationic starch in distilled water with gentle heating and stirring until the solution is clear.

-

For a 10% DAP solution, dissolve 10 g of DAP in a final volume of 100 mL of the 10% cationic starch solution.

-

Repeat step 2 for other desired concentrations (e.g., 20% and 30% DAP).

-

Stir the solutions thoroughly to ensure homogeneity.

Paper Coating Protocol

Objective: To apply the DAP solution uniformly onto the surface of the paper.

Materials:

-

Uncoated specialty paper sheets (e.g., bagasse soda pulp paper with a basis weight of 120 g/m²)[4]

-

DAP coating solutions (10%, 20%, 30%)

-

Auto Bar Coater or similar coating apparatus

-

Drying oven

Procedure:

-

Cut the paper sheets to the desired dimensions.

-

Calibrate the Auto Bar Coater to apply a specific wet film thickness (e.g., to achieve a coating weight of 25-30 g/m²).[5]

-

Pour a small amount of the DAP coating solution onto the paper sheet in front of the coating bar.

-

Initiate the coating process to spread the solution evenly across the paper surface.

-

Carefully remove the coated paper sheet and place it in a drying oven at 60-65°C for 10 minutes, or until completely dry.[4]

-

Condition the dried, coated paper samples at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

Evaluation of Flame Retardancy

Objective: To assess the flame-retardant properties of the DAP-coated paper.

Method: Vertical Flammability Test (based on TAPPI T 461 cm-00)

Procedure:

-

Cut the conditioned paper samples into strips of a specified size (e.g., 70 mm x 210 mm).

-

Mount a paper strip vertically in the flammability tester.

-

Apply a standardized flame to the bottom edge of the paper strip for a specified time (e.g., 12 seconds).

-

Record the afterflame time (the time the sample continues to flame after the ignition source is removed) and the afterglow time.

-

Measure the char length of the combusted sample.

-

A shorter char length and the absence of afterflame indicate better flame retardancy.[4]

Visualizations

Logical Workflow for Evaluating Flame-Retardant Paper

The following diagram illustrates the general workflow for the preparation and evaluation of flame-retardant paper treated with a chemical additive like DAP.

Proposed Flame Retardancy Mechanism of DAP on Cellulose

This diagram illustrates the proposed chemical pathway for the flame-retardant action of DAP on cellulose.

References

- 1. contents.kocw.or.kr [contents.kocw.or.kr]

- 2. EP1651813A1 - Fire retardant paper - Google Patents [patents.google.com]

- 3. Effect of diammonium hydrogen phosphate coated with silica on flame retardancy of epoxy resin - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05513F [pubs.rsc.org]

- 4. Effect of Diammonium Phosphate and Nanoclay on the Flame Retardancy and Strength Properties of Paper Made from Bagasse Soda Pulp [ijwpr.areeo.ac.ir]

- 5. Comparison on the Effect of Diammonium Phosphate and Sodium Silicate as Coating Materials on Fire and Strength Properties of Paper Made from Bagasse Soda Pulp [ijwp.ir]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Diammonium Ethyl Phosphate as a Surface Coating

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemical and Physical Properties of Diammonium Ethyl Phosphate

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C2H13N2O4P | [4] |

| Molecular Weight | 160.11 g/mol | [4] |

| Synonyms | Phosphoric acid, monoethyl ester, diammonium salt | [4][5] |

| CAS Number | 24856-79-9 | [4] |

Safety Precautions

This compound is classified as a substance that causes severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Preparation of a this compound Coating on a Titanium Alloy Substrate via Dip-Coating

This protocol describes a method for applying a this compound coating to a titanium alloy (e.g., Ti-6Al-4V) substrate, a common material for orthopedic implants.

Materials:

-

This compound

-

Titanium alloy substrates (e.g., 1x1 cm coupons)

-

Ethanol (anhydrous)

-

Acetone

-

Deionized (DI) water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Phosphate-buffered saline (PBS)

Equipment:

-

Sonicator

-

Dip-coater

-

Oven

-

Fume hood

-

Beakers and other standard laboratory glassware

-

pH meter

Procedure:

-

Substrate Preparation: a. Clean the titanium alloy substrates by sonicating them in a sequence of acetone, ethanol, and DI water for 15 minutes each. b. To create a hydrophilic surface and a native oxide layer, immerse the cleaned substrates in a 1 M NaOH solution for 24 hours at 60°C. c. Rinse the substrates thoroughly with DI water and dry them under a stream of nitrogen gas.

-

Coating Solution Preparation: a. Prepare a 10 mM solution of this compound in anhydrous ethanol. b. Adjust the pH of the solution to approximately 3.5 using dilute HCl. The acidic pH facilitates the interaction of the phosphate groups with the titanium oxide surface.

-

Dip-Coating Application: a. Mount the prepared titanium substrate onto the dip-coater arm. b. Immerse the substrate into the this compound solution at a constant immersion speed of 100 mm/min. c. Allow the substrate to remain immersed for 30 minutes to facilitate the self-assembly of the organophosphate molecules on the surface. d. Withdraw the substrate from the solution at a constant speed of 50 mm/min. e. Allow the coated substrate to air-dry in the fume hood for 10 minutes.

-

Post-Treatment: a. Heat-treat the coated substrates in an oven at 110°C for 1 hour to stabilize the coating. b. Allow the substrates to cool to room temperature. c. Gently rinse the coated substrates with DI water to remove any loosely bound molecules and dry with a stream of nitrogen.

Protocol 2: Characterization of the this compound Coating

This protocol outlines standard techniques to characterize the newly formed surface coating.

1. Surface Wettability: a. Measure the static water contact angle using a goniometer to assess the hydrophilicity of the coated surface.

2. Surface Morphology: a. Visualize the surface topography and microstructure using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

3. Chemical Composition: a. Confirm the presence of phosphorus, nitrogen, carbon, and oxygen on the surface using X-ray Photoelectron Spectroscopy (XPS).

4. Coating Thickness: a. Estimate the thickness of the coating using ellipsometry.

5. Stability of the Coating: a. Immerse the coated substrates in PBS at 37°C for various time points (e.g., 1, 3, 7, and 14 days). b. After each time point, analyze the surface using XPS and contact angle measurements to assess the stability of the coating.

Data Presentation

The following tables present representative data that could be expected from the characterization of organophosphate coatings on titanium substrates.

Table 1: Surface Properties of Coated and Uncoated Titanium Alloy

| Surface | Water Contact Angle (°) | Surface Roughness (Ra, nm) |

| Uncoated Ti-6Al-4V | 85 ± 5 | 4.2 ± 0.5 |

| This compound Coated | 55 ± 4 | 2.8 ± 0.3 |

Table 2: Elemental Composition of the Surface by XPS

| Surface | Ti (%) | Al (%) | V (%) | O (%) | P (%) | N (%) | C (%) |

| Uncoated Ti-6Al-4V | 28.5 | 5.1 | 1.8 | 45.3 | 0 | 0 | 19.3 |

| This compound Coated | 15.2 | 2.8 | 0.9 | 48.7 | 8.1 | 3.5 | 20.8 |

Mandatory Visualization

Caption: Experimental workflow for the application of a this compound coating.

Caption: Simplified signaling pathway for osteoblast differentiation on a phosphate-coated surface.

Discussion

The successful application of a this compound coating is expected to alter the surface properties of the substrate, making it more hydrophilic and promoting protein adsorption. This, in turn, can influence cellular behavior. The phosphate groups on the surface can interact with integrin receptors on osteoblasts, potentially activating signaling pathways that lead to enhanced cell adhesion, proliferation, and differentiation.[6][7] One such critical pathway is the Wnt/β-catenin signaling cascade, which plays a crucial role in osteogenesis.[8] The release of ions from the phosphate coating may also contribute to the activation of this and other signaling pathways.[8]

The protocols provided here are a starting point. Researchers should optimize parameters such as the concentration of the coating solution, immersion and withdrawal speeds, and post-treatment temperature to achieve a coating with the desired thickness, morphology, and stability for their specific application. Further in vitro and in vivo studies are necessary to fully elucidate the biological response to this compound coated materials.

References

- 1. The Future of Biologic Coatings for Orthopaedic Implants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomimetic Coatings in Implant Dentistry: A Quick Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. This compound | C2H13N2O4P | CID 90632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cellular performance comparison of biomimetic calcium phosphate coating and alkaline-treated titanium surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural optimization of Sr/Zn-phosphate conversion coatings triggered by ions preloading on micro/nanostructured titanium surfaces for bacterial infection control and enhanced osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring the Thermal Stability of Polymers Treated with Diammonium Ethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the thermal stability of polymers treated with diammonium ethyl phosphate. This document is intended to guide researchers in assessing the efficacy of this flame retardant in enhancing the thermal properties of polymeric materials.

Introduction

Polymers are integral to a vast array of applications, but their inherent flammability can be a significant limitation. Flame retardants are incorporated into polymers to inhibit, suppress, or delay the production of flames and prevent the spread of fire. Phosphorus-based flame retardants, such as diammonium phosphate and its derivatives, are widely utilized due to their effectiveness and lower environmental impact compared to halogenated alternatives.[1][2][3][4]

Diammonium phosphates primarily act in the condensed phase by promoting the formation of a protective char layer on the polymer surface during thermal decomposition.[2][5] This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and reducing the release of flammable volatile compounds.[5][6][7][8] In the gas phase, they can release non-combustible gases like ammonia, which dilute the flammable gases and oxygen, further inhibiting combustion.[3][7][8][9]

This document outlines the standard techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to quantify the improvements in thermal stability of polymers treated with this compound.

Experimental Protocols

Materials and Equipment

-

Polymer: The specific polymer to be tested (e.g., polyethylene, polypropylene, epoxy resin).

-

This compound: As the flame retardant additive.

-

Solvent (if applicable): A suitable solvent for dissolving or dispersing the this compound and wetting the polymer (e.g., water, ethanol).

-

Processing Equipment: Twin-screw extruder, internal mixer, or solvent casting apparatus for incorporating the flame retardant into the polymer.

-

Thermogravimetric Analyzer (TGA): For measuring weight loss as a function of temperature.

-

Differential Scanning Calorimeter (DSC): For measuring heat flow into or out of a sample as a function of temperature.

-

Analytical Balance: For accurate sample weighing.

-

Standard laboratory glassware and personal protective equipment (PPE).

Protocol for Polymer Treatment

The method for incorporating this compound into the polymer will depend on the nature of the polymer and the desired loading level of the flame retardant.

Method 1: Melt Blending (for thermoplastics)

-

Drying: Dry the polymer pellets and the this compound powder in a vacuum oven at an appropriate temperature to remove any residual moisture.

-

Premixing: Physically mix the dried polymer pellets and the desired weight percentage of this compound (e.g., 5, 10, 15 wt%).

-

Extrusion: Feed the premixed material into a twin-screw extruder. The extruder temperature profile and screw speed should be optimized for the specific polymer to ensure homogeneous mixing without causing thermal degradation.

-

Pelletizing: The extruded strand is cooled in a water bath and then pelletized.

-

Sample Preparation: The resulting pellets can be compression molded or injection molded into specimens of the required dimensions for thermal analysis.

Method 2: Solvent Casting (for soluble polymers)

-

Dissolution: Dissolve the polymer in a suitable solvent to form a solution of a specific concentration.

-

Dispersion: Disperse the desired amount of this compound in the polymer solution and stir vigorously to ensure a uniform mixture. Sonication can be used to improve dispersion.

-

Casting: Pour the mixture into a flat, non-stick mold (e.g., a petri dish).

-

Drying: Allow the solvent to evaporate slowly in a fume hood, followed by drying in a vacuum oven at a moderate temperature to remove all residual solvent.

-

Sample Collection: Once fully dried, the polymer film can be carefully removed from the mold and cut into appropriate sizes for analysis.

Protocol for Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition characteristics of the polymer samples.[6][10][11]

-

Instrument Calibration: Calibrate the TGA instrument for temperature and weight according to the manufacturer's instructions.

-

Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).[12]

-

Experimental Parameters:

-

Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).[12] Nitrogen is used to study pyrolysis, while air is used to study oxidative degradation.

-

Heating Rate: A linear heating rate, typically 10 °C/min or 20 °C/min.[10][12]

-

Temperature Range: From ambient temperature to a final temperature where the sample has completely decomposed (e.g., 25 °C to 700 °C or 800 °C).[11][12]

-

-

Data Analysis: From the TGA curve (weight % vs. temperature), determine the following parameters:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.

-

Temperature at Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 700 °C). A higher char yield indicates better flame retardancy in the condensed phase.[6]

-

Protocol for Differential Scanning Calorimetry (DSC)

DSC is used to measure the effect of the flame retardant on the thermal transitions of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[13][14]

-

Instrument Calibration: Calibrate the DSC instrument using standard materials (e.g., indium) for temperature and enthalpy.

-

Sample Preparation: Seal a small amount of the polymer sample (typically 5-10 mg) in a DSC pan (e.g., aluminum).

-

Experimental Parameters:

-

Atmosphere: Typically an inert atmosphere like nitrogen, with a constant flow rate (e.g., 50 mL/min).

-

Heating/Cooling Cycles:

-

First Heating Scan: Heat the sample from ambient temperature to a temperature above its melting point (for semi-crystalline polymers) or well above its Tg (for amorphous polymers) at a constant rate (e.g., 10 °C/min). This is done to erase the previous thermal history of the sample.[14]

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.

-

Second Heating Scan: Reheat the sample at the same rate as the first heating scan to determine the Tg and Tm of the material under controlled conditions.

-

-

-

Data Analysis: From the DSC thermogram (heat flow vs. temperature), determine:

-

Glass Transition Temperature (Tg): A change in the baseline of the thermogram indicating the transition from a glassy to a rubbery state.

-

Melting Temperature (Tm): The peak temperature of the endothermic melting transition.

-

Crystallization Temperature (Tc): The peak temperature of the exothermic crystallization transition during the cooling scan.

-

Enthalpy of Melting (ΔHm) and Crystallization (ΔHc): Calculated from the area under the respective peaks.

-

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison between the untreated polymer and the polymer treated with different concentrations of this compound.

Table 1: TGA Data for Untreated and Treated Polymers

| Sample | Tonset (°C) | Tmax (°C) | Char Yield at 700 °C (%) |

| Untreated Polymer | |||

| Polymer + 5% DAEPa | |||

| Polymer + 10% DAEP | |||

| Polymer + 15% DAEP |

aDAEP: this compound

Table 2: DSC Data for Untreated and Treated Polymers (Second Heating Scan)

| Sample | Tg (°C) | Tm (°C) | ΔHm (J/g) |

| Untreated Polymer | |||

| Polymer + 5% DAEP | |||

| Polymer + 10% DAEP | |||

| Polymer + 15% DAEP |

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating polymer thermal stability.

Mechanism of Action

References

- 1. Article | KnE Open [kneopen.com]

- 2. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. electronics.org [electronics.org]

- 5. researchgate.net [researchgate.net]

- 6. teilar.gr [teilar.gr]

- 7. Effect of diammonium hydrogen phosphate coated with silica on flame retardancy of epoxy resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of diammonium hydrogen phosphate coated with silica on flame retardancy of epoxy resin - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05513F [pubs.rsc.org]

- 10. tainstruments.com [tainstruments.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 14. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Quantification of Diammonium Ethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various analytical techniques for the quantitative determination of diammonium ethyl phosphate in diverse materials. The document includes detailed experimental protocols, comparative data, and visual workflows to guide researchers in selecting and implementing the most suitable method for their specific application.

Introduction to Analytical Techniques

The accurate quantification of this compound is crucial in various fields, including agriculture, industrial chemical manufacturing, and environmental monitoring.[1][2][3] Several analytical techniques can be employed, each with its own advantages in terms of sensitivity, selectivity, and sample throughput. The primary methods covered in these notes are:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A robust technique for volatile compounds; requires derivatization for polar analytes like ethyl phosphate.

-

Quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: A non-destructive method that provides structural information and direct quantification without the need for extensive calibration.

-

Ion Chromatography (IC) with Conductivity Detection: Suitable for the analysis of ionic species in aqueous samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the quantification of ethyl phosphate due to its high sensitivity and selectivity, allowing for detection in complex matrices.

Application Note

This method is particularly suitable for the analysis of ethyl phosphate in biological and environmental samples where low detection limits are required. The use of a mixed-mode stationary phase in the liquid chromatography system allows for the effective retention and separation of the polar ethyl phosphate anion. Tandem mass spectrometry provides specificity by monitoring unique precursor-to-product ion transitions.

Experimental Protocol

a. Sample Preparation:

-

Aqueous Samples (e.g., environmental water, process water):

-

Centrifuge the sample at 8000 rpm for 5 minutes to remove any particulate matter.

-

Dilute the supernatant with a mixture of acetonitrile and water (50:50, v/v) to bring the analyte concentration within the calibration range. A dilution factor of 1:20 is a good starting point.

-

Add an internal standard (e.g., a stable isotope-labeled ethyl phosphate) to the diluted sample.

-

-

Solid Samples (e.g., fertilizers, soil):

-

Accurately weigh a representative portion of the homogenized solid sample.

-

Extract the analyte using a suitable solvent. For many materials, an aqueous extraction with deionized water or a mild buffer will be effective. Sonication can be used to enhance extraction efficiency.

-

Centrifuge the extract to pelletize solid debris.

-

Dilute the supernatant as described for aqueous samples.

-

b. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A mixed-mode reversed-phase/weak anion exchange column is recommended for optimal retention and peak shape.

-

Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium acetate in water) and an organic solvent (e.g., acetonitrile).

-

Ionization Mode: Electrospray ionization in negative mode (ESI-).

-

MS/MS Transitions: Monitor specific precursor and product ion transitions for ethyl phosphate and the internal standard.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 750 mg/L (in undiluted sample) | |

| Limit of Detection (LOD) | Typically in the low µg/L range | |

| Limit of Quantitation (LOQ) | Typically in the mid-to-high µg/L range | |

| Intraday Precision (% RSD) | 0.6 - 4.7% | |

| Interday Precision (% RSD) | 0.8 - 12.1% | |

| Accuracy (% Recovery) | 86.6 - 113.5% |

Experimental Workflow

Caption: Workflow for the quantification of ethyl phosphate by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like ethyl phosphate, a derivatization step is necessary to increase their volatility and thermal stability.[4][5]

Application Note

This method is suitable for samples where high sensitivity is required and an LC-MS/MS is not available. The choice of derivatizing agent is critical for achieving good chromatographic performance and sensitivity. Silylation and alkylation are common derivatization approaches for organophosphorus compounds.[6][7]